Differentiated Molecular Composition: Higher Halogen Mass for Enhanced Reactivity and Density
This compound contains a higher mass percentage of bromine and fluorine compared to common analogs, providing a greater density of reactive sites for cross-coupling and a higher molecular weight that can be beneficial for certain applications . Specifically, it has a molecular weight of 303.90 g/mol and contains 52.6% bromine by mass (2 Br atoms), compared to an analog like 1,3-dibromo-4,6-difluorobenzene, which has a molecular weight of 271.88 g/mol and 58.8% bromine by mass but lacks the additional fluoromethyl group . The presence of the fluoromethyl group increases the overall fluorine content and molecular weight, which can be crucial for metabolic stability and for achieving desired physicochemical properties in drug candidates .
| Evidence Dimension | Molecular Weight and Halogen Composition |
|---|---|
| Target Compound Data | MW = 303.90 g/mol; C7H3Br2F3 (2 Br, 3 F, 1 CH2F group) |
| Comparator Or Baseline | 1,3-Dibromo-4,6-difluorobenzene: MW = 271.88 g/mol; C6H2Br2F2 (2 Br, 2 F, no CH2F). 1,3-Dibromo-2-(difluoromethyl)benzene: MW = 285.91 g/mol; C7H4Br2F2 (2 Br, 2 F, CHF2 group). |
| Quantified Difference | Target MW is +32.02 g/mol vs. 1,3-dibromo-4,6-difluorobenzene and +17.99 g/mol vs. the difluoromethyl analog. Bromine mass % is 52.6% for target vs. 58.8% for the difluoro analog. |
| Conditions | Calculated from molecular formula; commercial purity data (≥98%) |
Why This Matters
Higher molecular weight and distinct halogen composition directly influence the compound's reactivity in cross-coupling reactions, its lipophilicity, and its suitability as a precursor for fluorinated drug candidates, making it a non-interchangeable building block.
